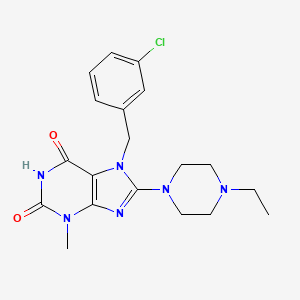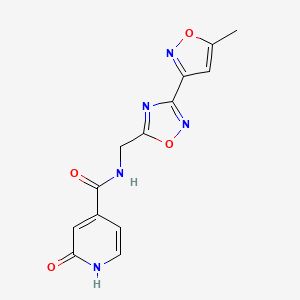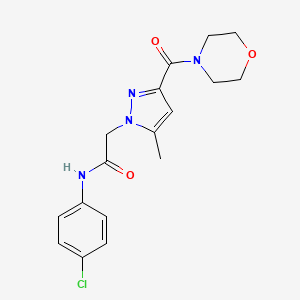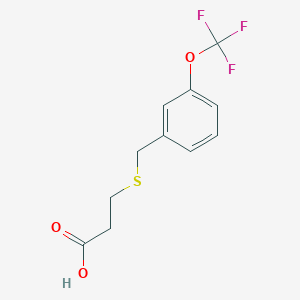
3-((3-(Trifluoromethoxy)benzyl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((3-(Trifluoromethoxy)benzyl)thio)propanoic acid” is a chemical compound . It is a part of a class of compounds that contain a trifluoromethoxy group . This group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethoxy group is a topic of ongoing research . The trifluoromethoxy group is often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a trifluoromethoxy group, a benzyl group, and a propanoic acid group .Scientific Research Applications
Synthetic Intermediates : 3-((3-(Trifluoromethoxy)benzyl)thio)propanoic acid and its derivatives serve as important intermediates in the synthesis of various biologically active compounds. For instance, they are used in the preparative synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating 2-thioxo-1,3thiazan-4-ones, a class of compounds with diverse biological activities (Orlinskii, 1996).
Antioxidant Properties : Research into the synthesis of new compounds involving derivatives of this compound has shown potential in developing antioxidants. These compounds, including (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, have been synthesized and evaluated for their antioxidant activity (Dovbnya et al., 2022).
Material Science Applications : In material science, this compound derivatives are used to enhance the reactivity of molecules towards benzoxazine ring formation. This application is particularly important in developing new materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Pharmaceutical and Medicinal Chemistry : The compound and its derivatives have been used in the synthesis of various pharmaceutical intermediates, such as 3-(4-Phenyl) benzoyl propionic acid, which is a starting material for the synthesis of several heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones, all of which have potential pharmacological applications (Soliman et al., 2010).
Functional Polysiloxanes : Functional polysiloxanes, synthesized using derivatives of this compound, demonstrate fluorescence properties and are used for hydrophilic modifications in various applications, potentially including the biomedical field (Cao et al., 2017).
Future Directions
properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-2-8(6-9)7-18-5-4-10(15)16/h1-3,6H,4-5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMFWYFFYDXVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)

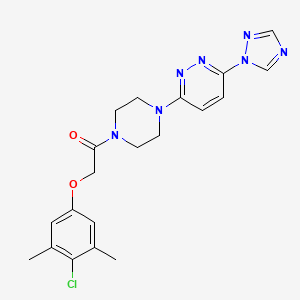
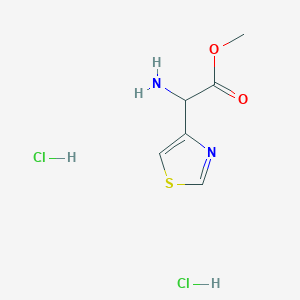
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)
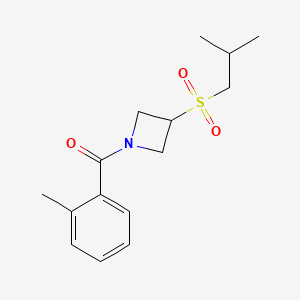
![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

